molecular formula C7H6N2S B099312 4-Isothiocyanatoaniline CAS No. 15191-25-0

4-Isothiocyanatoaniline

Cat. No. B099312
CAS RN: 15191-25-0
M. Wt: 150.2 g/mol
InChI Key: SBABYCHYIKHAAW-UHFFFAOYSA-N
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Description

4-Isothiocyanatoaniline is a chemical compound used for proteomics research . Its molecular formula is C12H14N2O2S and it has a molecular weight of 250.32 .


Synthesis Analysis

Isothiocyanates (ITCs) are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . In a recent study, it was found that isocyanides can be converted to isothiocyanates using sulfur and catalytic amounts of amine bases .


Molecular Structure Analysis

The molecular structure of 4-Isothiocyanatoaniline is represented by the formula C12H14N2O2S . The exact structure would require more detailed spectroscopic analysis for confirmation.

Scientific Research Applications

Chemistry and Synthesis

4-Isothiocyanatoaniline and its derivatives have significant implications in the field of organic chemistry. Their use in multicomponent reactions, particularly the U-4CR (Ugi four-component reaction), is noteworthy. This one-pot reaction, involving amines, carbonyl compounds, suitable acids, and isocyanides, enables the conversion of a wide array of educts into products, making it a popular method in industry for discovering new compounds (Ugi, Werner, & Dömling, 2003). Additionally, organic isocyanates and isothiocyanates, including 4-Isothiocyanatoaniline, serve as versatile intermediates in the synthesis of various agrochemicals and pharmaceuticals, facilitating the construction of crucial carboxylic functions and heterocyclic compounds (Lamberth, 2021).

Biological and Medical Research

Isothiocyanates, including 4-Isothiocyanatoaniline derivatives, are extensively studied for their potential in disease prevention and therapy. Their role in cancer prevention is particularly significant, as they have been shown to inhibit cancer cell proliferation through various molecular pathways, such as altering telomerase activity and expression of histone deacetylases (Singh et al., 2019). Moreover, isothiocyanates' chemoprotective properties against cancer have been demonstrated in animal models, acting through multiple mechanisms like induction of cytoprotective proteins, inhibition of proinflammatory responses, and effects on heat shock proteins (Dinkova-Kostova, 2013).

Catalysis and Synthesis Techniques

Innovations in the synthesis of isothiocyanates, a group to which 4-Isothiocyanatoaniline belongs, are noteworthy. For instance, a novel method for preparing isothiocyanates from N-formamides and sulfur powder using environmentally friendly reagents has been developed, demonstrating the evolving techniques in this domain (Shan, Bian, Su, & Liang, 2004). Also, the synthesis of isothiocyanates using 4-dimethylaminopyridine-catalyzed reactions between primary amines and carbon disulfide has shown efficient yields, highlighting the advancement in synthetic methods (Haojie et al., 2021).

Pharmacological and Nutritional Research

The exploration of isothiocyanates in pharmacological and nutritional contexts has revealed their potential in disease mitigation. Isothiocyanates derived from cruciferous vegetables, for example, have been studied for their disease preventive and therapeutic effects in cells, animals, and human populations, suggesting opportunities for their incorporation into larger disease mitigation efforts (Palliyaguru, Yuan, Kensler, & Fahey, 2018).

properties

IUPAC Name

4-isothiocyanatoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-6-1-3-7(4-2-6)9-5-10/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBABYCHYIKHAAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40934370
Record name 4-Isothiocyanatoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40934370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isothiocyanatoaniline

CAS RN

15191-25-0
Record name 4-Isothiocyanatobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15191-25-0
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Record name 4-Isothiocyanatoaniline
Source ChemIDplus
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Record name 4-Isothiocyanatoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40934370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-isothiocyanatoaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Zhou, G Huang - MedChemComm, 2018 - pubs.rsc.org
A novel series of phenithionate analogues or derivatives were designed and synthesized using phenithionate as the lead compound, and their bioactivities were studied. Their …
Number of citations: 3 pubs.rsc.org
CR Cole - 2002 - search.proquest.com
Chromatographic enantioseparations are an important class of resolutions by which a chiral stationary phase (CSP) is utilized to affect the separation of a mixture of enantiomers to …
Number of citations: 2 search.proquest.com
J Bao, H Liu, Y Zhi, W Yang, J Zhang, T Lu, Y Wang… - Bioorganic …, 2020 - Elsevier
Fms-like tyrosine kinase 3 (FLT3) has been considered as a potential drug target for the treatment of acute myeloid leukemia (AML), because of its high and aberrant expression in AML …
Number of citations: 12 www.sciencedirect.com

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